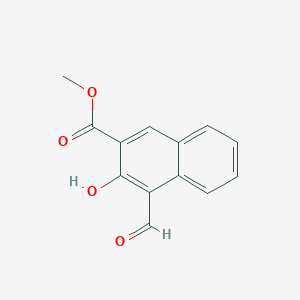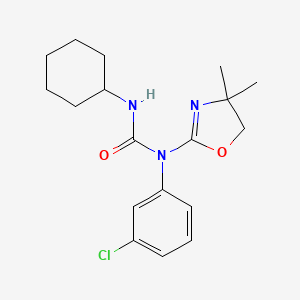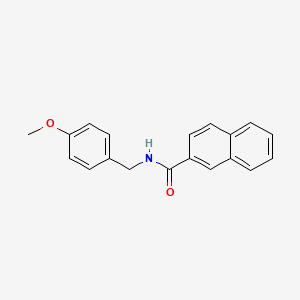![molecular formula C13H19N3O3S B5789458 ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)
ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as EFC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the AKT/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for maintaining tissue homeostasis. It has also been shown to reduce oxidative stress-induced damage in neurons, which is a common feature of neurodegenerative diseases. Additionally, ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to inhibit bacterial growth, which could be useful in the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its relatively low toxicity towards normal cells, which allows for higher doses to be used without causing significant harm. However, ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate is not a highly selective compound, and its effects on non-target cells and tissues are not well understood. Additionally, the synthesis of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate can be complex and time-consuming, which may limit its widespread use in research.
Future Directions
There are several potential future directions for the research on ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of interest is the development of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate-based therapeutics for cancer treatment, either alone or in combination with other anticancer agents. Another area of interest is the investigation of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate and its effects on non-target cells and tissues.
Synthesis Methods
The synthesis of ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the reaction of 2-furylacetonitrile with thiosemicarbazide to form 2-(2-furyl)ethylidenehydrazinecarbothioamide. The latter compound is then reacted with ethyl 4-chloro-1-piperazinecarboxylate to yield ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate.
Scientific Research Applications
Ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate exhibits cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to protect neurons from oxidative stress-induced damage and to possess antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
ethyl 4-(furan-2-ylmethylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-18-13(17)16-7-5-15(6-8-16)12(20)14-10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKLDMODVLYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(furan-2-ylmethyl)carbamothioyl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)





![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)

